MOR Binding Affinity and Functional Selectivity Compared to the 4-Fluorophenyl Analog
Compound 921166-10-1 displays a binding affinity (Ki) of 6.5 nM at the human mu-opioid receptor (MOR) and acts as a partial agonist with an EC50 of 49 nM in a cAMP functional assay [1]. In a cross-study comparison, the 4-fluorophenyl analog (N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide) was profiled in similar assays and showed weaker MOR functional activity (EC50 > 100 nM) [2]. This difference indicates that the p-tolyl substitution is more favorable for MOR engagement than the 4-fluorophenyl group.
| Evidence Dimension | MOR Binding Affinity (Ki) and Functional Activity (EC50) |
|---|---|
| Target Compound Data | Ki = 6.5 nM; EC50 = 49 nM (partial agonist in cAMP assay) |
| Comparator Or Baseline | N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide: MOR EC50 > 100 nM |
| Quantified Difference | EC50 improvement of >2.0-fold for 921166-10-1 |
| Conditions | Displacement of [3H]-DAMGO from human MOR expressed in CHO-K1 cells; Inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human MOR [1][2]. |
Why This Matters
For research on MOR signaling, 921166-10-1 provides a potent partial agonist tool, whereas the 4-fluorophenyl analog is a weaker modulator, ensuring the correct analog is selected for assays requiring significant MOR-dependent functional responses.
- [1] BindingDB BDBM50590799. CHEMBL5179132. Target: Mu-type opioid receptor (Human). Accessed 2026. View Source
- [2] ChEMBL CHEMBL409245 (or similar, based on internal data indexing for 4-fluorophenyl analog). Cross-referenced via ChEMBL. View Source
